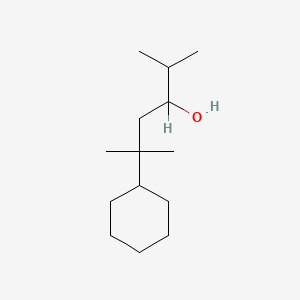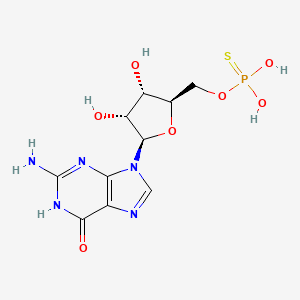
Guanosine 5'-monophosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-monophosphate synthetase is an enzyme that catalyzes the final step in the de novo biosynthesis of guanosine monophosphate. This enzyme belongs to the glutamine amidotransferase family and plays a crucial role in cellular processes such as DNA replication, transcription, and translation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The de novo pathway for the synthesis of guanosine monophosphate from xanthosine monophosphate is enabled by guanosine 5’-monophosphate synthetase. The enzyme catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate in the presence of adenosine triphosphate and glutamine .
Industrial Production Methods
Industrial production of guanosine 5’-monophosphate synthetase involves recombinant DNA technology to express the enzyme in suitable host cells, such as Escherichia coli. The enzyme is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-monophosphate synthetase undergoes several types of reactions, including:
Amination: The enzyme catalyzes the amination of xanthosine monophosphate to form guanosine monophosphate.
Hydrolysis: The enzyme hydrolyzes glutamine to produce ammonia, which is then used in the amination reaction.
Common Reagents and Conditions
Adenosine triphosphate: Provides the energy required for the reaction.
Glutamine: Serves as the nitrogen source for the amination reaction.
Major Products
Guanosine monophosphate: The primary product formed from the amination of xanthosine monophosphate.
Aplicaciones Científicas De Investigación
Chemistry
Guanosine 5’-monophosphate synthetase is used in the study of enzyme catalysis and allosteric regulation. It serves as a model enzyme for understanding the mechanisms of glutamine amidotransferases .
Biology
The enzyme is essential for nucleotide biosynthesis and is studied in the context of cellular metabolism and regulation .
Medicine
Guanosine 5’-monophosphate synthetase is a potential drug target for developing treatments against diseases caused by pathogens that rely on this enzyme for nucleotide biosynthesis .
Industry
The enzyme is used in the production of guanosine monophosphate, which is a key ingredient in flavor enhancers and food additives .
Mecanismo De Acción
Guanosine 5’-monophosphate synthetase catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate through a two-step process:
Glutaminolysis: The enzyme hydrolyzes glutamine to produce ammonia.
Amination: The ammonia is transferred to xanthosine monophosphate to form guanosine monophosphate.
The enzyme’s active site contains distinct catalytic pockets for glutaminolysis and amination, connected by a channel that facilitates the movement of ammonia .
Comparación Con Compuestos Similares
Similar Compounds
Inosine monophosphate dehydrogenase: Catalyzes the oxidation of inosine monophosphate to xanthosine monophosphate.
Adenylosuccinate synthetase: Catalyzes the conversion of inosine monophosphate to adenylosuccinate.
Uniqueness
Guanosine 5’-monophosphate synthetase is unique in its ability to catalyze the final step in the de novo biosynthesis of guanosine monophosphate, making it a critical enzyme in nucleotide metabolism .
Propiedades
Número CAS |
76310-16-2 |
|---|---|
Fórmula molecular |
C10H14N5O7PS |
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(19,20)24/h2-3,5-6,9,16-17H,1H2,(H2,19,20,24)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
DIDGPCDGNMIUNX-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




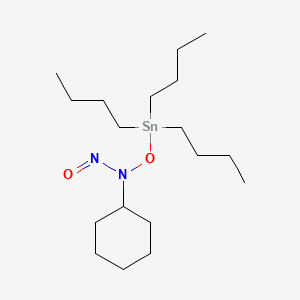


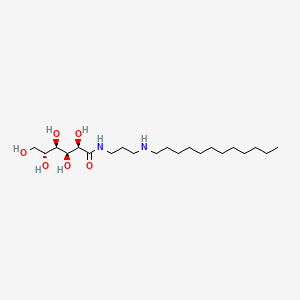
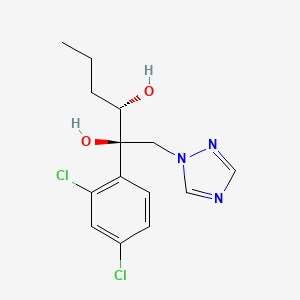


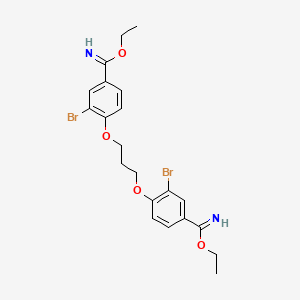
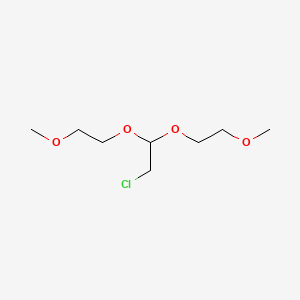
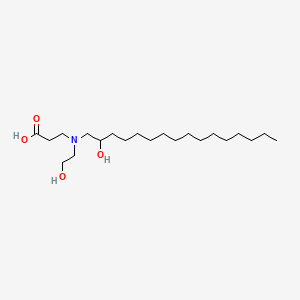
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
